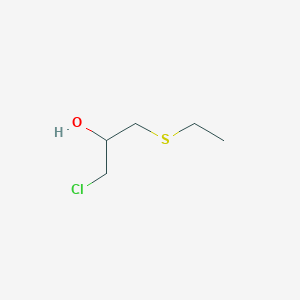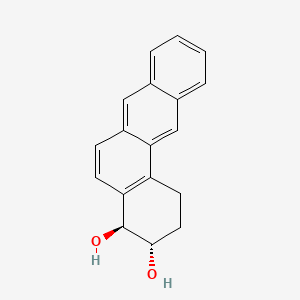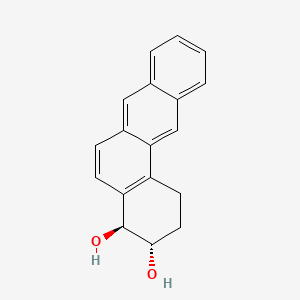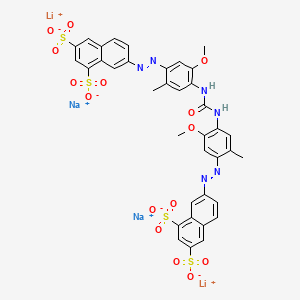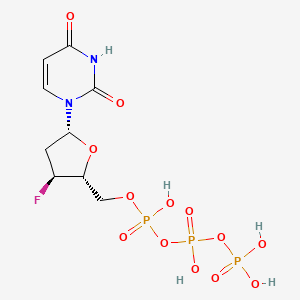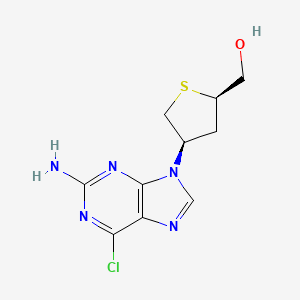
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of thiochromenoisoxazoles This compound is characterized by its unique structure, which includes a thiochromene ring fused with an isoxazole ring and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide typically involves multiple steps:
Formation of Thiochromene Ring: The initial step involves the synthesis of the thiochromene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Isoxazole Ring Formation: The next step is the formation of the isoxazole ring, which can be accomplished via a [3+2] cycloaddition reaction. Common reagents for this step include nitrile oxides and alkenes.
Attachment of Dimethylaminoethyl Side Chain: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions, often using dimethylamine and an appropriate leaving group.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the isoxazole ring, leading to the formation of reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced isoxazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl side chain allows for binding to receptors and enzymes, while the thiochromene and is
Eigenschaften
CAS-Nummer |
69099-64-5 |
|---|---|
Molekularformel |
C15H17N3O2S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-4H-thiochromeno[3,4-d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)8-7-16-15(19)13-11-9-21-12-6-4-3-5-10(12)14(11)20-17-13/h3-6H,7-9H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
VIKOOGVNPNVGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=NOC2=C1CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


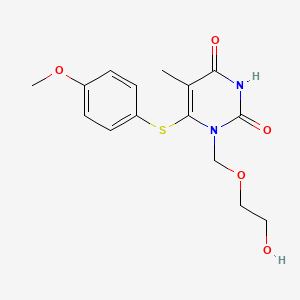

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
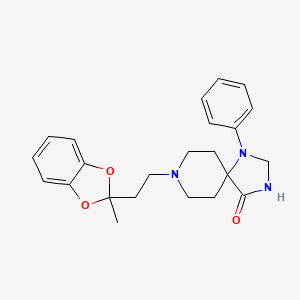
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
